molecular formula C13H21NO B8673776 N-Hexyl-2-methoxyaniline CAS No. 65570-21-0

N-Hexyl-2-methoxyaniline

Cat. No.: B8673776
CAS No.: 65570-21-0
M. Wt: 207.31 g/mol
InChI Key: INUWCGDBYLEGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-2-methoxyaniline is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65570-21-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-hexyl-2-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-3-4-5-8-11-14-12-9-6-7-10-13(12)15-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3

InChI Key

INUWCGDBYLEGDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure B, 2-Chloroanisole (72 mg, 0.51 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 1 mol % of Pd(OAc)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene at 100° C. to give the title compound (102 mg, 97%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 6.93 (t, 1H, J=8.0 Hz, aryl coupling J=0.9 Hz), 6.82 (d, 1H, J=8.0 Hz), 6.66-6.73 (m, 2H), 4.30 (bs, 1H), 3.89 (s, 3H), 3.17 (t, 2H, J=7.2 Hz), 1.71 (m, 2H), 1.51-1.34 (m, 6H), 0.97 (t, 3H, J=6.4 and 6.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.65, 138.39, 121.23, 116.03, 109.71, 109.24, 55.29, 43.63, 31.63, 29.43, 26.88, 22.58, 14.00. GC/MS(EI): m/z 207 (M+). Anal. Calcd for C13H21NO: C, 75.23; H, 10.21; N, 6.76. Found: C,75.41; H, 10.25; N, 6.69.
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
97%

Synthesis routes and methods II

Procedure details

Using the general procedure, 2-bromoanisole (125 μL, 1.0 mmol) was coupled with n-hexylamine (198 μL, 1.5 mmol) at 100° C. for 22 h. Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (30:1) as eluent afforded the desired product as a colorless liquid (184 mg, 89% yield). Rf=0.4 (hexane/ethyl acetate=20:1).
Quantity
125 μL
Type
reactant
Reaction Step One
Quantity
198 μL
Type
reactant
Reaction Step Two
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.